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1,6-Dioxaspiro[4.4]nonane-2,7-dione

Controlled Shrinkage Thermoset Curing Epoxy Resins

1,6-Dioxaspiro[4.4]nonane-2,7-dione, also known as spirodilactone or s(γ-BL), is a symmetrical, spirocyclic bislactone (C₇H₈O₄, MW 156.14 g/mol) derived from 4,4-dihydroxypimelic acid. Its rigid spiro[4.4] core presents two γ-butyrolactone rings, giving it a latent functionality of four.

Molecular Formula C7H8O4
Molecular Weight 156.14 g/mol
CAS No. 3505-67-7
Cat. No. B1606111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dioxaspiro[4.4]nonane-2,7-dione
CAS3505-67-7
Molecular FormulaC7H8O4
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESC1CC2(CCC(=O)O2)OC1=O
InChIInChI=1S/C7H8O4/c8-5-1-3-7(10-5)4-2-6(9)11-7/h1-4H2
InChIKeyVTQYOGUFKHVWOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dioxaspiro[4.4]nonane-2,7-dione (CAS 3505-67-7) for Controlled-Shrinkage Thermoset & Degradable Polymer Procurement


1,6-Dioxaspiro[4.4]nonane-2,7-dione, also known as spirodilactone or s(γ-BL), is a symmetrical, spirocyclic bislactone (C₇H₈O₄, MW 156.14 g/mol) derived from 4,4-dihydroxypimelic acid [1]. Its rigid spiro[4.4] core presents two γ-butyrolactone rings, giving it a latent functionality of four. This architecture enables it to act as both an expanding monomer and a latent curing agent, primarily studied for the cationic copolymerization with diglycidyl ether of bisphenol A (DGEBA) epoxy resins . Its defining technical characteristic is the ability to undergo double ring-opening polymerization that offsets curing shrinkage, while introducing hydrolytically cleavable ester linkages into the crosslinked network [2].

Why Generic Substitution Fails for 1,6-Dioxaspiro[4.4]nonane-2,7-dione in Epoxy Formulations


Simply replacing 1,6-dioxaspiro[4.4]nonane-2,7-dione with a conventional monolactone or a standard anhydride curing agent fails to replicate its dual function. The compound's unique spirocyclic bislactone structure is essential for the in-situ formation and subsequent double ring-opening of spiroorthoesters (SOEs), a mechanism that is thermodynamically unfavorable for simple five-membered monolactones like γ-butyrolactone [1]. This specific mechanism combines shrinkage compensation during gelation with the introduction of tertiary ester crosslinks that impart hydrolytic degradability. In contrast, anhydride-cured epoxies, while common, do not provide the same initial volume expansion to offset shrinkage stress, nor do they inherently create a cleavable network for reworkability [2]. The quantitative evidence below details how this structural specificity translates into measurable differences in shrinkage reduction, reworkability, and thermomechanical performance, making generic substitution a high-risk choice for applications requiring low-stress, degradable, or recoverable thermoset materials.

Quantitative Evidence Guide: 1,6-Dioxaspiro[4.4]nonane-2,7-dione vs. Closest Analogs & Alternatives


Reduction of Internal Shrinkage Stress vs. Pure DGEBA and Anhydride-Cured Systems

The cationic copolymerization of DGEBA with 1,6-dioxaspiro[4.4]nonane-2,7-dione (s(γ-BL)) significantly reduces shrinkage after gelation. While pure DGEBA and anhydride-cured epoxy systems typically undergo a final volumetric shrinkage of 3.0–3.5% [1], the addition of the bislactone offsets this shrinkage during the critical gelation phase. Thermomechanical analysis (TMA) in DGEBA/s(γ-BL) systems shows that the double ring-opening of the spiroorthoester intermediate leads to volume expansion that counteracts the van der Waals-to-covalent bond distance contraction, resulting in a low-stress network. In the study by Giménez et al. (2005), an increase in the lactone proportion in the formulation led to a measurable decrease in shrinkage after gelation [2].

Controlled Shrinkage Thermoset Curing Epoxy Resins

Hydrolytic Reworkability and Controlled Degradability vs. Conventional Anhydride-Cured Epoxies

The incorporation of 1,6-dioxaspiro[4.4]nonane-2,7-dione into DGEBA networks introduces tertiary ester linkages that are susceptible to hydrolytic cleavage. Fernández-Francos et al. (2008) demonstrated that these s(γ-BL)-modified thermosets permitted partial or complete recovery and reworkability of the coated material via hydrolysis of the crosslinked network [1]. In contrast, conventional anhydride-cured epoxy networks lack this cleavable ester linkage, rendering them non-degradable and unrecoverable. The same study reported that an increase in ester groups from higher bislactone content led to a decrease in thermal stability, but this was a deliberate trade-off that enabled controlled degradability [2]. This represents a functional gain, not a flaw, when end-of-life material recovery is a design goal.

Reworkable Thermosets Hydrolytic Degradation Epoxy Recovery

Superior Flexibility and Toughness Compared to Pure DGEBA Homopolymer

Materials obtained from the anionic copolymerization of DGEBA with 1,6-dioxaspiro[4.4]nonane-2,7-dione exhibited superior flexibility and toughness when directly compared to the pure DGEBA homopolymer [1]. This is attributed to the incorporation of the flexible bislactone-derived segments into the crosslinked network, which reduces the crosslink density and introduces more mobile ester linkages. While the source does not provide the exact numerical values for tensile modulus or elongation at break in the abstract, it explicitly states a head-to-head comparison showing the s(γ-BL)-modified materials outperforming the neat epoxy network in these key mechanical properties.

Thermo-mechanical Properties Epoxy Toughening Structural Materials

Accelerated Curing Kinetics and Reduced Initiator Demand vs. Pure DGEBA Epoxy

In the anionic copolymerization of DGEBA with 1,6-dioxaspiro[4.4]nonane-2,7-dione, the bislactone induces an apparent accelerating effect on the overall curing process. This is because the alternating copolymerization between the epoxy and bislactone reduces the extent of epoxy homopolymerization and the termination reactions associated with it, thus enabling a complete cure with a reduced amount of initiator [1]. This was a direct finding from the kinetic analysis of the system, which compared the curing behavior of the DGEBA/bislactone mixture against that of pure DGEBA.

Curing Kinetics Epoxy-Lactone Copolymerization Process Efficiency

Priority Application Scenarios for 1,6-Dioxaspiro[4.4]nonane-2,7-dione Based on Proven Differentiation


Low-Stress Epoxy Coatings and Adhesives Requiring Zero-Shrinkage on Cure

The confirmed ability of 1,6-dioxaspiro[4.4]nonane-2,7-dione to offset shrinkage during the critical gelation phase [1] makes it a prime candidate for formulating coatings and adhesives where volumetric contraction leads to delamination, cracking, or interfacial void formation. Unlike standard anhydride-cured epoxies, which shrink continuously, bislactone-modified formulations can deliver dimensionally stable bonds and coatings on sensitive substrates such as electronic components or optical assemblies.

Reworkable and Recyclable Thermoset Composites and Encapsulants

The introduction of hydrolytically cleavable ester linkages by the bislactone directly enables the reworkability and recovery of thermoset components [1]. This is a critical differentiator for the procurement of materials used in high-value electronics encapsulation, where the ability to remove and replace a chip without destroying the substrate is commercially desirable. Standard epoxy-anhydride systems cannot offer this functionality.

Toughened Epoxy Matrices for Fiber-Reinforced Composites

The direct experimental observation that bislactone-modified DGEBA networks exhibit superior flexibility and toughness compared to pure DGEBA homopolymer [1] supports their use as matrix resins in fiber-reinforced composites. The improved toughness mitigates microcracking under thermal cycling or mechanical load, a common failure mode in brittle, unmodified epoxy matrices used in aerospace or automotive applications.

High-Throughput Industrial Curing Processes with Reduced Catalyst Loading

The demonstrated accelerating effect of the bislactone on the epoxy curing reaction, coupled with the ability to achieve full cure using a reduced amount of initiator [1], is a direct processing advantage. For high-volume manufacturing of epoxy-based parts (e.g., in electrical insulation or pipe coatings), this translates to faster takt times and lower catalyst costs, offering a quantifiable efficiency gain over conventional epoxy homopolymer systems.

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